molecular formula C20H40NO4S- B1227661 N-stearoyltaurine(1-)

N-stearoyltaurine(1-)

Cat. No. B1227661
M. Wt: 390.6 g/mol
InChI Key: LMIJIHJZVURGQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-stearoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-stearoyltaurine;  major species at pH 7.3. It is a conjugate base of a N-stearoyltaurine.

Scientific Research Applications

Cell Biology and Stem Cell Research

  • Pluripotent Stem Cell Research : N-stearoyltaurine(1-) analogs have been found to play a role in the selective elimination of human pluripotent stem cells (hPSCs), aiding in reducing the tumorigenic risk from residual undifferentiated cells in cell therapies (Ben-David et al., 2013).

Drug Delivery and Cancer Research

  • Enhanced Drug Delivery : Studies have explored the incorporation of lipophilic derivatives of drugs, such as gemcitabine, into nanoparticles for improved delivery and efficacy in cancer treatments. N-stearoyltaurine(1-) derivatives demonstrated notable potential in this area (Stella et al., 2007).

Biochemical Properties and Applications

  • Antimicrobial Activity : N-stearoyltaurine(1-) derivatives show antimicrobial activity against a range of organisms, suggesting potential for biostatic additives in products (Sivasamy et al., 2001).

  • Lipid Metabolism Studies : The role of N-stearoyltaurine(1-) in lipid metabolism has been a subject of interest, particularly in understanding the function of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid synthesis (Wang et al., 2005), (Flowers & Ntambi, 2008).

Therapeutic Applications

  • Target for Therapeutic Agents : There is significant interest in developing inhibitors of stearoyl-CoA desaturase as therapeutic agents for metabolic diseases and cancer (Powell, 2014), (von Roemeling et al., 2013).

  • Insights into Drug Discovery : Broader implications for drug discovery and development have been discussed, with N-stearoyltaurine(1-) and its analogs providing a model for understanding the complexity and interplay in pharmacological research (Drews, 2000).

Immunology and Inflammation

  • Modulation of Immune Responses : Research has shown that derivatives of N-stearoyltaurine(1-) can influence immune responses, such as suppressing HMGB1 release in sepsis models, indicating potential therapeutic applications in inflammatory diseases (Chen et al., 2005).

properties

Product Name

N-stearoyltaurine(1-)

Molecular Formula

C20H40NO4S-

Molecular Weight

390.6 g/mol

IUPAC Name

2-(octadecanoylamino)ethanesulfonate

InChI

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)/p-1

InChI Key

LMIJIHJZVURGQK-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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